![molecular formula C14H12ClN3O3 B11060860 1-(4-chlorobutyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11060860.png)
1-(4-chlorobutyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves the reaction of naphthoquinone derivatives with azide compounds under specific conditions. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Scientific Research Applications
1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substituents.
1,2,4-Triazoles: Another class of triazoles with a different arrangement of nitrogen atoms in the ring
Uniqueness
1-(4-CHLOROBUTYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its specific substituents and the presence of both naphthoquinone and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12ClN3O3 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
3-(4-chlorobutyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C14H12ClN3O3/c15-7-3-4-8-17-12-11(16-18(17)21)13(19)9-5-1-2-6-10(9)14(12)20/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
ILJALWYTJAFRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide](/img/structure/B11060783.png)
![2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11060791.png)
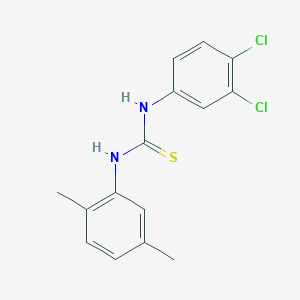
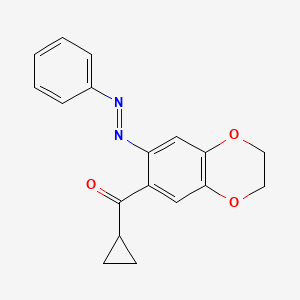
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)
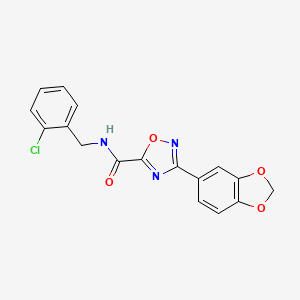
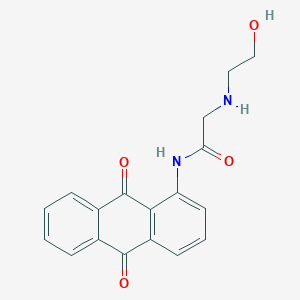
![1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11060842.png)
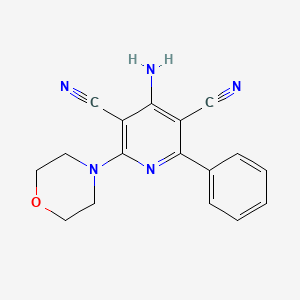
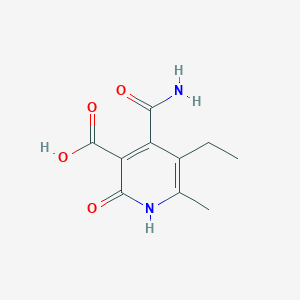
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)

